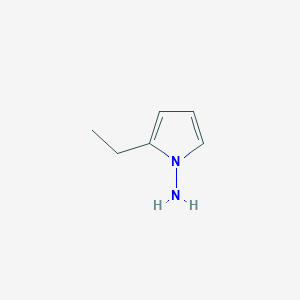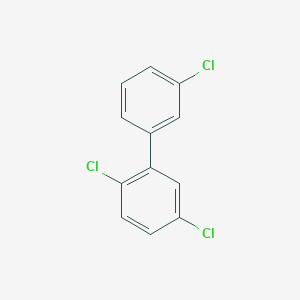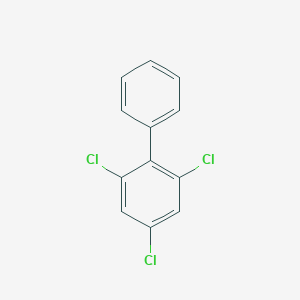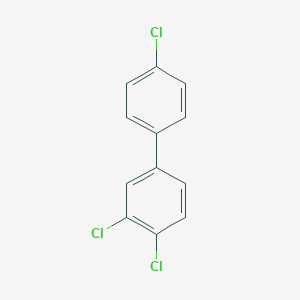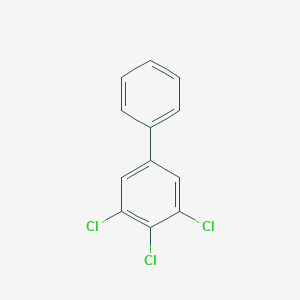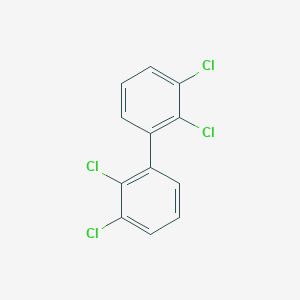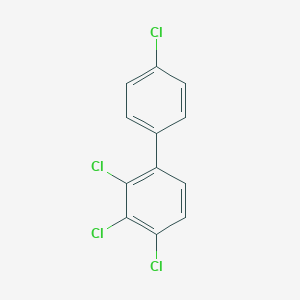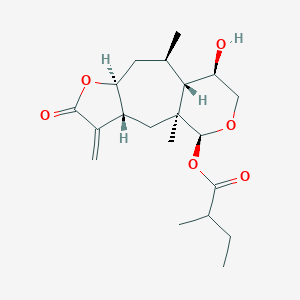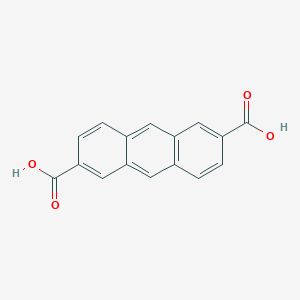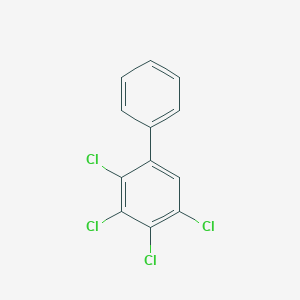![molecular formula C10H10 B164918 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene CAS No. 125510-65-8](/img/structure/B164918.png)
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene (MCP) is a cyclopropene-based compound that has gained significant attention in scientific research due to its unique chemical properties. MCP is a potent inhibitor of ethylene receptors, which play a crucial role in regulating plant growth and development.
作用机制
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibits ethylene receptors by binding to the receptor site, preventing ethylene from binding and activating the receptor. This results in a reduction in ethylene signaling, leading to changes in plant growth and development.
生化和生理效应
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to have various biochemical and physiological effects on plants. It has been reported to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has also been shown to affect plant hormone levels, including auxin, cytokinin, and gibberellin, which play crucial roles in regulating plant growth and development.
实验室实验的优点和局限性
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit ethylene receptors with high specificity. However, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has some limitations, including its high cost and limited availability.
未来方向
1. Further investigation of the molecular mechanism of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene inhibition of ethylene receptors.
2. Development of new synthetic methods for 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene production to reduce costs and increase availability.
3. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on other plant hormones and their interactions.
4. Investigation of the effects of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene on plant-microbe interactions.
5. Investigation of the potential use of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene in crop improvement and stress tolerance.
In conclusion, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene is a potent inhibitor of ethylene receptors that has gained significant attention in scientific research due to its unique chemical properties. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology and has been shown to have various applications in crop improvement and stress tolerance. Further research is needed to fully understand the mechanism of action and potential applications of 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene.
合成方法
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene can be synthesized using several methods, including the reaction of 1-methylcyclopropene with 2-bromo-1-phenylacetylene, followed by the reaction with lithium diisopropylamide. Another method involves the reaction of 2-bromo-1-phenylacetylene with 1-methylcyclopropene, followed by the reaction with lithium diisopropylamide. Both methods have been reported to yield 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene with high purity and yield.
科学研究应用
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been extensively studied in the field of plant biology due to its ability to inhibit ethylene receptors. Ethylene is a plant hormone that regulates various physiological processes, including seed germination, fruit ripening, and senescence. 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to delay fruit ripening, increase shelf life, and improve the quality of fruits and vegetables. Additionally, 3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene has been shown to enhance plant tolerance to abiotic stress, such as drought and salinity.
属性
CAS 编号 |
125510-65-8 |
|---|---|
产品名称 |
3-Methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC 名称 |
3-methyl-3-[2-(1-methylcycloprop-2-en-1-yl)ethynyl]cyclopropene |
InChI |
InChI=1S/C10H10/c1-9(3-4-9)7-8-10(2)5-6-10/h3-6H,1-2H3 |
InChI 键 |
GNRUGGSUPUVVPM-UHFFFAOYSA-N |
SMILES |
CC1(C=C1)C#CC2(C=C2)C |
规范 SMILES |
CC1(C=C1)C#CC2(C=C2)C |
同义词 |
Cyclopropene, 3,3-(1,2-ethynediyl)bis[3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



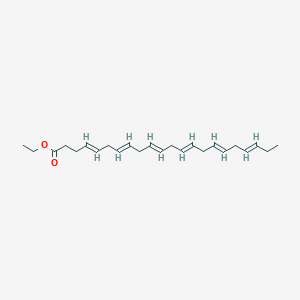
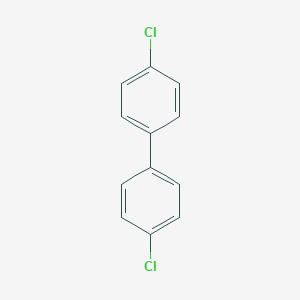
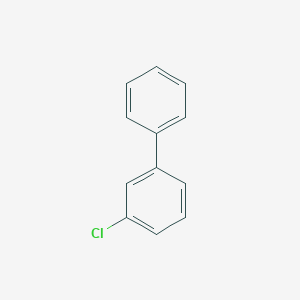
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
